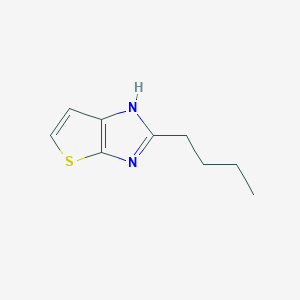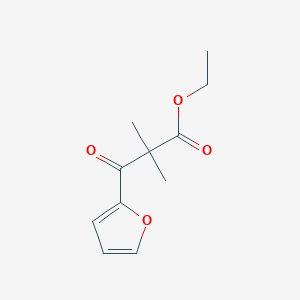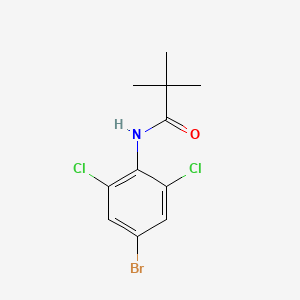
4-(-N'-hydroxycarbamimidoyl)benzamide
Übersicht
Beschreibung
4-(-N'-hydroxycarbamimidoyl)benzamide is a chemical compound with the molecular formula C7H8N2O2 It is a derivative of benzamide, characterized by the presence of an amino group and a hydroxyimino group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(-N'-hydroxycarbamimidoyl)benzamide typically involves the condensation of 4-aminobenzamide with hydroxylamine under specific reaction conditions. One common method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions is crucial to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(-N'-hydroxycarbamimidoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group, resulting in different amine derivatives.
Substitution: The amino and hydroxyimino groups can participate in substitution reactions, leading to the formation of various substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include various oximes, nitroso compounds, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(-N'-hydroxycarbamimidoyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(-N'-hydroxycarbamimidoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may act as an inhibitor of serine proteases, affecting processes such as inflammation and coagulation . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzamide: A precursor in the synthesis of 4-(-N'-hydroxycarbamimidoyl)benzamide, with similar chemical properties but lacking the hydroxyimino group.
4-Methylbenzamide: Another benzamide derivative with a methyl group instead of the amino and hydroxyimino groups.
N-Hydroxy-4-(Methyl{[5-(2-Pyridinyl)-2-Thienyl]Sulfonyl}Amino)Benzamide: A more complex derivative with additional functional groups and potential biological activities.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyimino groups, which confer distinct chemical reactivity and potential biological activities
Eigenschaften
Molekularformel |
C8H9N3O2 |
|---|---|
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
4-(N'-hydroxycarbamimidoyl)benzamide |
InChI |
InChI=1S/C8H9N3O2/c9-7(11-13)5-1-3-6(4-2-5)8(10)12/h1-4,13H,(H2,9,11)(H2,10,12) |
InChI-Schlüssel |
AZTOWTOBHDLODP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=NO)N)C(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-7-methoxy-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B8327168.png)
![6-Iodo-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B8327169.png)



![N-[4-(3,4-Dihydro-1H-isoquinolin-2-yl)-2,6-dimethoxy-phenyl]-3,3-dimethyl-butanamide](/img/structure/B8327193.png)

![7-t-Butoxycarbonylamino-4-oxo-7-methyl-5-azaspiro[2.4]heptane](/img/structure/B8327211.png)



![tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B8327235.png)
